H-D-Arg-OMe.2HCl
CAS No.: 78851-84-0
Cat. No.: VC21539735
Molecular Formula: C7H18Cl2N4O2
Molecular Weight: 261,15 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 78851-84-0 |
---|---|
Molecular Formula | C7H18Cl2N4O2 |
Molecular Weight | 261,15 g/mole |
IUPAC Name | methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |
Standard InChI | InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1 |
Standard InChI Key | XQYZOBNLCUAXLF-ZJIMSODOSA-N |
Isomeric SMILES | COC(=O)[C@@H](CCCN=C(N)N)N.Cl.Cl |
SMILES | COC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Canonical SMILES | COC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Chemical Identity and Structure
H-D-Arg-OMe.2HCl is the dihydrochloride salt of D-arginine methyl ester, featuring the D-configuration of arginine with a methyl ester group at the carboxyl terminus. This stereochemical distinction is critical for its applications and reactivity patterns in biological systems.
Basic Identification Parameters
The compound can be identified through several key parameters that distinguish it from similar derivatives, as outlined in Table 1.
Table 1: Chemical Identity of H-D-Arg-OMe.2HCl
Parameter | Information |
---|---|
Chemical Name | D-Arginine methyl ester dihydrochloride |
Common Synonyms | H-D-Arg-OMe.2HCl, D-Arg-OMe dihydrochloride, (R)-Methyl 2-amino-5-guanidinopentanoate dihydrochloride |
CAS Registry Number | 78851-84-0 |
Molecular Formula | C₇H₁₈Cl₂N₄O₂ |
Molecular Weight | 261.15 g/mol |
MDL Number | MFCD00153417 |
The compound has several synonyms in scientific literature, including "D-Arginine Methyl Ester HCl," "H-D-Arg-OMe dihydrochloride," and "(R)-Methyl 2-amino-5-guanidinopentanoate dihydrochloride" .
Physical and Chemical Properties
Understanding the physical and chemical properties of H-D-Arg-OMe.2HCl is essential for researchers working with this compound, particularly for purification, storage, and application protocols.
Observable Physical Properties
H-D-Arg-OMe.2HCl presents as a white to almost white solid under standard laboratory conditions. The compound exhibits specific optical properties characteristic of its D-configuration .
Table 2: Physical Properties of H-D-Arg-OMe.2HCl
Property | Value |
---|---|
Appearance | Solid |
Color | White to almost white |
Solubility | Soluble in methanol |
Optical Rotation | -21° (c=2.5, MeOH) |
Hygroscopicity | Yes |
The negative optical rotation value (-21°) is particularly significant as it confirms the D-configuration of the arginine component, differentiating it from the L-isomer which would display a positive rotation value .
Chemical Reactivity and Stability
H-D-Arg-OMe.2HCl demonstrates chemical properties typical of amino acid esters. It is hygroscopic, readily absorbing moisture from the atmosphere, which necessitates specific storage conditions to maintain its integrity .
The compound contains two reactive functional groups:
-
The free amino group at the α-carbon
-
The guanidino group in the side chain
Both of these groups are protonated in the dihydrochloride form, which increases the compound's stability but also affects its reactivity in peptide coupling reactions.
Synthesis and Preparation
While the search results don't provide a specific synthesis protocol for H-D-Arg-OMe.2HCl, insights can be drawn from similar compounds' preparation methods.
General Synthetic Approach
The synthesis of amino acid methyl ester dihydrochlorides typically follows a straightforward esterification reaction. Based on information from related compounds, the general procedure likely involves:
-
Suspension of D-arginine in anhydrous methanol
-
Treatment with anhydrous HCl gas at low temperature (typically 4°C)
-
Reaction completion (2-3 hours)
-
Isolation of the dihydrochloride salt
For example, in the synthesis of related compounds: "H-D-Arg-OMe HCl (6) required for the synthesis of 8a-g was obtained by the reaction of l-arginine (1) with anhydrous HCl gas at 4°C in methanol" . A similar approach would be applicable for the D-isomer.
Applications in Research
H-D-Arg-OMe.2HCl has significant applications in biochemical research, particularly in peptide synthesis and the development of bioactive compounds.
Peptide Synthesis
As a protected form of D-arginine, this compound serves as a valuable building block in solid-phase and solution-phase peptide synthesis. The D-configuration often confers unique properties to the resulting peptides, including enhanced stability against enzymatic degradation.
In peptide synthesis protocols, compounds like H-D-Arg-OMe.2HCl are typically utilized after neutralization of the hydrochloride salt: "Compound 6 was first neutralized in situ using DIEA as a base and then subjected to coupling with Boc-His(2-Ar)-OH using a coupling reagents combination of DIC and HONB at 60°C for 15 min under MW irradiation to afford dipeptides" .
Antimicrobial Research
Research with related arginine derivatives has demonstrated significant antimicrobial potential. While the search results don't provide specific antimicrobial data for H-D-Arg-OMe.2HCl itself, studies with similar compounds have shown activity against important pathogens:
"Analogs 4e, 4f and 12f produced promising activity against S. aureus with IC50 values of 5.95, 7.30 and 2.60 μg/mL, respectively. At the same time, analogs 12f and 4e were also effective against MRSA with IC50 values of 4.31 and 9.32 μg/mL, respectively" .
The D-configuration of amino acids often provides resistance to proteolytic degradation, potentially enhancing the stability and efficacy of antimicrobial peptides containing these residues.
Parameter | Recommendation |
---|---|
Storage Temperature | Room temperature |
Container | Sealed, airtight container |
Atmosphere | Dry environment |
Special Precautions | Protect from moisture due to hygroscopicity |
Stability Concerns | May degrade upon repeated exposure to moisture |
The compound should be "sealed in dry" conditions at "room temperature" to prevent degradation .
Solution Preparation
When preparing solutions of H-D-Arg-OMe.2HCl for research applications, consideration must be given to its solubility properties:
Table 4: Solution Preparation Guidelines
Solvent | Solubility |
---|---|
Methanol | Soluble |
Water | Likely soluble (based on similar compounds) |
DMSO | May require warming for complete dissolution |
For stock solution preparation, researchers may follow concentration guidelines similar to those provided for related compounds, accounting for the molecular weight of 261.2 g/mol .
Comparison with Related Compounds
It is important to distinguish H-D-Arg-OMe.2HCl from similar compounds that appear in research literature to avoid confusion in experimental design and interpretation.
Differentiation from L-isomer
The L-isomer (H-L-Arg-OMe.2HCl, CAS: 26340-89-6) has different stereochemistry and consequently different biological properties . The key distinguishing feature is the optical rotation, with the D-isomer showing a negative value compared to the positive rotation of the L-isomer.
Differentiation from Nitro Derivatives
H-D-Arg(NO2)-OMe.HCl (CAS: 50912-92-0) represents a different modification with a nitro group on the guanidino functionality . This compound has a distinct molecular formula (C7H16ClN5O4) and molecular weight (269.69 g/mol) compared to H-D-Arg-OMe.2HCl.
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